3-(Phenanthridin-6-ylamino)propan-1-ol
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Overview
Description
3-(Phenanthridin-6-ylamino)propan-1-ol is a chemical compound that belongs to the class of phenanthridine derivatives. Phenanthridine is a heterocyclic compound that is widely studied for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound this compound is of particular interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenanthridin-6-ylamino)propan-1-ol typically involves the reaction of phenanthridine derivatives with appropriate amines and alcohols. One common method involves the reaction of phenanthridine with 3-aminopropanol under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Phenanthridin-6-ylamino)propan-1-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium dichromate, pyridinium chlorochromate, and other oxidizing agents under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles or nucleophiles in the presence of catalysts such as palladium or copper.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Substituted phenanthridine derivatives.
Scientific Research Applications
3-(Phenanthridin-6-ylamino)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-(Phenanthridin-6-ylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: The parent compound with similar structural features but lacking the amino and alcohol groups.
Phenanthridinone: A derivative with a carbonyl group instead of the amino group.
3-(Phenanthridin-6-ylamino)propan-2-ol: A similar compound with a different position of the hydroxyl group.
Uniqueness
3-(Phenanthridin-6-ylamino)propan-1-ol is unique due to its specific structural features, including the presence of both amino and hydroxyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
38052-91-4 |
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Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-(phenanthridin-6-ylamino)propan-1-ol |
InChI |
InChI=1S/C16H16N2O/c19-11-5-10-17-16-14-8-2-1-6-12(14)13-7-3-4-9-15(13)18-16/h1-4,6-9,19H,5,10-11H2,(H,17,18) |
InChI Key |
GUJRWACKULQLGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2NCCCO |
Origin of Product |
United States |
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